Cas no 1806858-37-6 (Methyl 2-aminomethyl-4-chloro-3-cyanobenzoate)

Methyl 2-aminomethyl-4-chloro-3-cyanobenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 2-aminomethyl-4-chloro-3-cyanobenzoate
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- インチ: 1S/C10H9ClN2O2/c1-15-10(14)6-2-3-9(11)8(5-13)7(6)4-12/h2-3H,4,12H2,1H3
- InChIKey: QGTBPIOLIPYYSV-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(C(=O)OC)=C(C=1C#N)CN
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 286
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 76.1
Methyl 2-aminomethyl-4-chloro-3-cyanobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015008809-1g |
Methyl 2-aminomethyl-4-chloro-3-cyanobenzoate |
1806858-37-6 | 97% | 1g |
1,475.10 USD | 2021-06-21 |
Methyl 2-aminomethyl-4-chloro-3-cyanobenzoate 関連文献
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
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Stella Totti,Mark C. Allenby,Susana Brito Dos Santos,Athanasios Mantalaris,Eirini G. Velliou RSC Adv., 2018,8, 20928-20940
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Methyl 2-aminomethyl-4-chloro-3-cyanobenzoateに関する追加情報
Methyl 2-aminomethyl-4-chloro-3-cyanobenzoate (CAS No. 1806858-37-6): A Comprehensive Overview
Methyl 2-aminomethyl-4-chloro-3-cyanobenzoate (CAS No. 1806858-37-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural and functional attributes, plays a pivotal role in the development of innovative therapeutic agents and advanced chemical synthesis methodologies. The detailed exploration of its properties, applications, and recent research findings provides a comprehensive understanding of its significance in modern chemistry.
The molecular structure of Methyl 2-aminomethyl-4-chloro-3-cyanobenzoate consists of a benzoate backbone substituted with an amino methyl group at the 2-position, a chlorine atom at the 4-position, and a cyano group at the 3-position. This arrangement imparts distinct reactivity and binding capabilities, making it a valuable intermediate in synthetic chemistry. The presence of both electron-withdrawing and electron-donating groups enhances its utility in various chemical transformations, including nucleophilic substitution reactions and metal-catalyzed cross-coupling processes.
In recent years, the compound has been extensively studied for its potential applications in drug discovery and development. Its structural features make it an excellent candidate for designing molecules with enhanced binding affinity to biological targets. Specifically, the amino methyl group facilitates hydrogen bonding interactions, while the cyano group can participate in coordination with metal ions, thereby expanding its versatility in medicinal chemistry.
One of the most notable areas of research involving Methyl 2-aminomethyl-4-chloro-3-cyanobenzoate is its role as a precursor in the synthesis of bioactive molecules. Researchers have leveraged its reactivity to develop novel inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in generating compounds that exhibit potent anti-inflammatory and anticancer properties. The chlorine substituent at the 4-position serves as a handle for further functionalization, allowing chemists to tailor the molecule's properties for specific therapeutic applications.
The compound's compatibility with modern synthetic techniques has also made it a subject of interest in green chemistry initiatives. By optimizing reaction conditions to minimize waste and energy consumption, chemists can harness the full potential of Methyl 2-aminomethyl-4-chloro-3-cyanobenzoate while adhering to sustainable practices. This aligns with global efforts to promote environmentally friendly chemical processes and underscores the importance of innovative intermediates like this one.
Advances in computational chemistry have further enhanced our understanding of how Methyl 2-aminomethyl-4-chloro-3-cyanobenzoate behaves in different chemical environments. Molecular modeling studies have revealed insights into its interactions with biological targets, providing a foundation for rational drug design. These computational approaches complement experimental investigations, offering a holistic view of the compound's potential applications.
The pharmaceutical industry has taken note of these developments, with several companies exploring derivatives of Methyl 2-aminomethyl-4-chloro-3-cyanobenzoate as lead compounds for new drug candidates. Early-stage clinical trials have shown promising results for certain derivatives, highlighting the compound's therapeutic potential. As research progresses, it is expected that more sophisticated analogs will be developed, further expanding their utility across diverse therapeutic areas.
Beyond pharmaceutical applications, Methyl 2-aminomethyl-4-chloro-3-cyanobenzoate has found utility in materials science and agrochemical research. Its unique structural features make it suitable for designing advanced polymers and specialty chemicals with tailored properties. Additionally, researchers are exploring its role in developing novel pesticides and herbicides that offer improved efficacy while reducing environmental impact.
The synthesis of Methyl 2-aminomethyl-4-chloro-3-cyanobenzoate itself is an intricate process that requires careful optimization to ensure high yield and purity. Modern synthetic routes often involve multi-step reactions that require precise control over reaction conditions. Advances in catalytic systems have enabled more efficient synthesis methods, reducing the need for hazardous reagents and improving overall process economics.
In conclusion, Methyl 2-aminomethyl-4-chloro-3-cyanobenzoate (CAS No. 1806858-37-6) represents a significant advancement in synthetic chemistry and pharmaceutical research. Its unique structural features and reactivity make it a versatile intermediate with broad applications across multiple industries. As ongoing research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in shaping the future of chemical innovation.
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